Product packaging for Orciprenaline-3-O-sulfate(Cat. No.:CAS No. 88456-69-3)

Orciprenaline-3-O-sulfate

Cat. No.: B1197068
CAS No.: 88456-69-3
M. Wt: 291.32 g/mol
InChI Key: IJWHPUWEGCYHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orciprenaline-3-O-sulfate (Chemical Formula: C11H17NO6S; Average Molecular Weight: 291.321 g/mol ) is a major metabolite of Orciprenaline, also known as Metaproterenol . Orciprenaline is a beta2-selective adrenergic receptor agonist (β2-agonist) used as a bronchodilator in the treatment of asthma . The pharmacologic effects of β2-adrenergic agonists are attributed to the stimulation of intracellular adenylyl cyclase, which increases cyclic AMP (cAMP) levels. This cascade leads to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells such as mast cells . As a sulfated metabolite, this compound is a critical analyte in pharmacokinetic and metabolism studies. Researchers value this compound for use as a reference standard in quantitative mass spectrometry-based assays to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug . Investigating metabolites like this compound is essential for a comprehensive understanding of a drug's metabolic pathway and its overall safety and efficacy profile. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO6S B1197068 Orciprenaline-3-O-sulfate CAS No. 88456-69-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88456-69-3

Molecular Formula

C11H17NO6S

Molecular Weight

291.32 g/mol

IUPAC Name

[3-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C11H17NO6S/c1-7(2)12-6-11(14)8-3-9(13)5-10(4-8)18-19(15,16)17/h3-5,7,11-14H,6H2,1-2H3,(H,15,16,17)

InChI Key

IJWHPUWEGCYHMQ-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC(=CC(=C1)OS(=O)(=O)O)O)O

Canonical SMILES

CC(C)NCC(C1=CC(=CC(=C1)OS(=O)(=O)O)O)O

Synonyms

metaproterenol-3-O-sulfate
orciprenaline-3-O-sulfate

Origin of Product

United States

Biochemical Mechanisms of Orciprenaline 3 O Sulfate Formation

Enzymology of Sulfotransferase Activity in Orciprenaline Sulfation

The enzymatic sulfation of orciprenaline is a key pathway in its biotransformation. This process is primarily mediated by cytosolic sulfotransferases, which exhibit specificity and stereoselectivity in their catalytic activity.

Identification and Characterization of Specific Cytosolic Sulfotransferases (SULTs) Involved

Research has identified several cytosolic sulfotransferase (SULT) isoforms that are involved in the metabolism of xenobiotics and endogenous compounds. The most prominent of these in the context of orciprenaline sulfation is SULT1A3 . This enzyme, also known as monoamine-sulfating phenol (B47542) sulfotransferase, shows considerable activity towards orciprenaline and related beta-2 agonists.

Other SULT isoforms are also present in tissues where orciprenaline metabolism occurs, although their specific contribution to orciprenaline sulfation is less well-defined. These include:

SULT1A1 : This isoform is highly expressed in the liver and gastrointestinal tract and is known to sulfate (B86663) small phenolic compounds. mdpi.com

SULT1B1 : Also found in the gastrointestinal tract, its role in orciprenaline metabolism is not fully elucidated. mdpi.com

SULT1E1 : Primarily involved in the sulfation of estrogens, it has been shown to have some activity towards other phenolic compounds. nih.gov

SULT2A1 : This isoform is mainly responsible for the sulfation of steroids. researchgate.net

While SULT1A3 is considered the major enzyme for orciprenaline sulfation, the overlapping substrate specificities of other SULTs suggest they may play a minor role.

Kinetic Studies of Orciprenaline Sulfation by Recombinant SULT Isoforms

For instance, kinetic analyses of the sulfation of salbutamol (B1663637) and phenylephrine (B352888) by wild-type SULT1A3 have been performed. For phenylephrine, the wild-type SULT1A3 exhibited a K_m value of 10.22 ± 0.57 µM. nih.gov For salbutamol, the K_m was 54.07 ± 3.47 µM. nih.gov These values indicate a high affinity of the enzyme for these substrates.

A study using isolated rat intestinal epithelial cells investigated the metabolism of several beta-2-sympathomimetics. For orciprenaline, a V_max value of 70-230 pmol/min x mg cell protein was determined for its conjugation. researchgate.net This value was comparable to that of other resorcinol (B1680541) derivatives like terbutaline (B1683087) and fenoterol. researchgate.net

Table 1: Kinetic Parameters of SULT1A3 for Structurally Similar Compounds

Substrate SULT Isoform K_m (µM) V_max (pmol/min/mg protein) Source
Phenylephrine SULT1A3 (wild-type) 10.22 ± 0.57 Not Specified nih.gov
Salbutamol SULT1A3 (wild-type) 54.07 ± 3.47 Not Specified nih.gov
Orciprenaline Rat Intestinal Cells Not Specified 70-230 researchgate.net

Substrate Specificity and Stereoselectivity in Enzymatic Sulfation of Orciprenaline

The enzymatic sulfation of orciprenaline is characterized by both substrate specificity and stereoselectivity. SULT1A3 demonstrates a high affinity for catecholamines and related phenolic compounds, including orciprenaline.

Orciprenaline is a chiral molecule, existing as (R)- and (S)-enantiomers. researchgate.net While direct studies on the stereoselective sulfation of orciprenaline are limited, research on similar beta-2 agonists strongly suggests that this process is stereoselective. For example, the sulfation of salbutamol is catalyzed by the M-form of phenol sulfotransferase (SULT1A3) and shows a marked preference for the (-)-enantiomer, with an 11.9-fold greater sulfation efficiency compared to the (+)-enantiomer. researchgate.net Similarly, the sulfation of fenoterol, another related compound, is also stereoselective, with the preferred enantiomer depending on the specific sulfotransferase and the site of sulfation. sci-hub.se Given these findings, it is highly probable that the sulfation of orciprenaline by SULT1A3 is also a stereoselective process.

Cellular and Subcellular Localization of Sulfation Processes in Research Models

The formation of orciprenaline-3-O-sulfate occurs in various tissues, with the highest activity observed in the small intestine, followed by the liver, kidney, and lung. This indicates that a significant portion of orally administered orciprenaline undergoes presystemic metabolism in the gastrointestinal tract. drugbank.com

Within the cells of these tissues, the sulfation process is catalyzed by cytosolic SULTs. Immunohistochemical studies in the human gastrointestinal tract have shown that SULT1A1, SULT1A3, and SULT1B1 are predominantly localized in the differentiated enterocytes of the small and large intestines. nih.gov This localization within the absorptive cells of the gut lining underscores their role as a metabolic barrier. nih.gov In the liver, SULTs are also found in the cytosol of hepatocytes. researchgate.net

Factors Influencing Sulfation Efficacy and Inter-individual Variability in Preclinical Systems

The efficacy of orciprenaline sulfation can be influenced by several factors, leading to inter-individual variability in its metabolism. One of the most significant factors is genetic polymorphism of the SULT enzymes. nih.gov

Studies on SULT1A3 have identified several single nucleotide polymorphisms (SNPs) that result in allozymes with altered catalytic activity. nih.gov For example, kinetic studies on SULT1A3 allozymes with salbutamol and phenylephrine as substrates revealed significant variations in their substrate-binding affinity (K_m) and catalytic activity (V_max) compared to the wild-type enzyme. nih.govnih.gov This suggests that individuals with different SULT1A3 genotypes may metabolize orciprenaline at different rates, leading to variations in drug exposure and response.

Inter-individual differences in the expression levels of SULT enzymes in tissues like the intestine and liver can also contribute to variability in orciprenaline sulfation. researchgate.net Furthermore, the presence of other drugs or dietary compounds that are also substrates or inhibitors of SULT1A3 could potentially lead to drug-drug or drug-food interactions, affecting the metabolism of orciprenaline.

Advanced Analytical Methodologies for Orciprenaline 3 O Sulfate Research

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of orciprenaline and its metabolites, offering the necessary resolution to separate these compounds from endogenous substances. nih.gov

The development of effective HPLC methods for profiling orciprenaline metabolites, including Orciprenaline-3-O-sulfate, involves careful optimization of several parameters to achieve adequate separation and resolution. nih.gov Key considerations include the choice of the stationary phase, mobile phase composition, and detector settings.

For the separation of orciprenaline and its sulfate (B86663) conjugate, reversed-phase (RP) HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase due to its ability to retain and separate moderately polar compounds. jgtps.com The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. jgtps.comgyanvihar.org The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the analytes. For instance, a study on the simultaneous determination of orciprenaline sulphate and bromhexine (B1221334) hydrochloride utilized a mobile phase containing a phosphate (B84403) buffer. researchgate.net Another method developed for orciprenaline sulphate used a mixture of 0.01% triethylamine (B128534) (TEA) in water and acetonitrile, with the pH adjusted to 7.0. jgtps.com

Gradient elution, where the composition of the mobile phase is changed during the chromatographic run, is often necessary to achieve optimal separation of the parent drug and its more polar sulfate metabolite. researchgate.net The detection of this compound can be accomplished using a UV detector, with the wavelength selected to maximize sensitivity. jgtps.com Chiral separations are also important, as orciprenaline has a stereocenter. gyanvihar.orgresearchgate.netnih.gov Methods using chiral derivatizing reagents or chiral stationary phases have been developed to separate the enantiomers of orciprenaline. gyanvihar.orgresearchgate.netnih.govnih.gov

A summary of typical HPLC conditions for orciprenaline analysis is presented below:

ParameterConditionReference
Column Phenomenex ODS C-18 (150mm X 4.6mm, 5µm) jgtps.com
Mobile Phase 0.01% TEA in water: Acetonitrile (82:18 v/v), pH 7.0 jgtps.com
Flow Rate 1.0 mL/min jgtps.com
Detector UV jgtps.com
Retention Time 4.767 minutes (for Orciprenaline sulphate) jgtps.com

Validation of an HPLC method ensures its reliability and suitability for its intended purpose in research. jneonatalsurg.com According to International Council for Harmonisation (ICH) guidelines, key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). jgtps.com

For example, a validated HPLC method for orciprenaline sulphate demonstrated linearity over a concentration range of 10-200 µg/mL with a correlation coefficient (R²) of 0.997. jgtps.com The precision of the method is assessed by determining the relative standard deviation (RSD) of replicate measurements. Intra-day precision for the aforementioned method was determined by analyzing three different concentrations on the same day. jgtps.com Accuracy is typically evaluated through recovery studies, with the percentage recovery of orciprenaline sulphate found to be in the range of 100.02±0.40% to 100.05±0.50%. jgtps.com The LOD and LOQ, which represent the lowest concentration of analyte that can be reliably detected and quantified, were found to be 0.10 µg/mL and 0.31 µg/mL, respectively. jgtps.com

The following table summarizes the validation parameters from a study on orciprenaline sulphate: jgtps.com

Validation ParameterResultReference
Linearity Range 10-200 µg/mL jgtps.com
Correlation Coefficient (R²) 0.997 jgtps.com
Limit of Detection (LOD) 0.10 µg/mL jgtps.com
Limit of Quantitation (LOQ) 0.31 µg/mL jgtps.com
% Recovery (Accuracy) 100.02±0.40% to 100.05±0.50% jgtps.com

Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound, providing high sensitivity and specificity. ijpras.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to identify and confirm the structure of metabolites like this compound. ijpras.com In an MS/MS experiment, a precursor ion corresponding to the metabolite of interest is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic product ions. uab.edu

For this compound, the precursor ion would have a mass-to-charge ratio (m/z) corresponding to the protonated or deprotonated molecule. The fragmentation pattern of this precursor ion provides structural information. A common fragmentation pathway for sulfate conjugates is the neutral loss of the SO₃ group (80 Da). uab.edu The fragmentation of the remaining part of the molecule can then be used to confirm the identity of the parent drug, orciprenaline.

The structural elucidation of this compound was historically achieved using techniques including ion exchange column chromatography and fast atom bombardment mass spectrometry, which showed a molecular weight with (M-H)⁻ at m/z 290 and (M+H)⁺ at m/z 292. Modern MS/MS techniques provide much more detailed structural information.

For accurate quantification of this compound in biological samples, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach. nih.gov A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.gov

The SIL-IS is added to the sample at a known concentration before sample preparation. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. nih.gov By measuring the ratio of the MS signal of the analyte to that of the SIL-IS, accurate and precise quantification can be achieved, as any variations during the analytical process are compensated for. nih.gov While the use of SIL-IS is ideal, structural analogues can also be used as internal standards, though they may not correct for all potential assay issues as effectively. nih.gov

The combination of liquid chromatography with mass spectrometry (LC-MS) and its high-resolution counterpart, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), represents the gold standard for the analysis of drug metabolites like this compound in complex biological matrices. thepharmajournal.comlcms.cz

Method development for LC-MS or UHPLC-MS/MS involves optimizing both the chromatographic separation and the mass spectrometric detection. nih.govau.dk For chromatography, UHPLC systems with smaller particle size columns (e.g., sub-2 µm) offer higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. d-nb.info The mobile phase composition is optimized to achieve good peak shape and separation of the analyte from interfering matrix components. nih.gov

For mass spectrometric detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification due to its high selectivity and sensitivity. thepharmajournal.com In MRM, specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For Orciprenaline, the [M+H]⁺ ion transition of m/z 212.2 → 152.1 has been used for quantification. thepharmajournal.com

Validation of LC-MS/MS methods is performed according to regulatory guidelines and includes assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. thepharmajournal.com A validated LC-MS/MS method for orciprenaline in rat plasma demonstrated good linearity over a range of 1.000 to 1000 ng/mL, with a correlation coefficient of 0.9988. thepharmajournal.com The lower limit of quantification (LLOQ) was 1.000 ng/mL. thepharmajournal.com Intra- and inter-day precision were found to be within acceptable limits (1.63 to 4.65% and 3.65 to 11.06%, respectively), as was accuracy (96.47 to 108.97% and 99.35 to 101.779%, respectively). thepharmajournal.com

A summary of a validated LC-MS/MS method for orciprenaline is provided in the table below: thepharmajournal.com

ParameterDetailsReference
Instrument API-4500 Q-trap mass spectrometer thepharmajournal.com
Ionization Mode Multiple Reaction Monitoring (MRM) thepharmajournal.com
Precursor/Product Ion (Orciprenaline) m/z 212.2 / 152.1 thepharmajournal.com
Linearity Range 1.000 to 1000 ng/mL thepharmajournal.com
LLOQ 1.000 ng/mL thepharmajournal.com
Intra-day Precision (%RSD) 1.63 to 4.65% thepharmajournal.com
Inter-day Precision (%RSD) 3.65 to 11.06% thepharmajournal.com
Intra-day Accuracy (%) 96.47 to 108.97% thepharmajournal.com
Inter-day Accuracy (%) 99.35 to 101.779% thepharmajournal.com

Sample Preparation Strategies for this compound in Biological Research Matrices

The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Due to the complexity of these matrices, which include plasma, urine, and tissue homogenates, effective sample preparation is a critical prerequisite to remove interfering substances and concentrate the analyte of interest. The selection of an appropriate sample preparation technique depends on the specific matrix, the concentration of the analyte, and the subsequent analytical method.

A prevalent and effective method for the extraction of this compound from biological samples is Solid-Phase Extraction (SPE) . thepharmajournal.commdpi.com This technique offers high recovery and clean extracts. For sulfated metabolites like this compound, mixed-mode SPE cartridges that combine reversed-phase (e.g., C18) and ion-exchange functionalities are particularly advantageous. This dual retention mechanism effectively captures the polar sulfate group and the less polar parent structure, leading to enhanced selectivity and purification. The extraction efficiency of SPE can be further optimized by careful selection of washing and elution solvents. For instance, a study on the related compound salbutamol-4′-O-sulfate highlighted the use of SPE for cleanup of serum and urine samples. mdpi.com In the context of analyzing β2-agonists, including orciprenaline, SPE has been successfully employed to isolate the compounds from urine prior to analysis by gas chromatography-mass spectrometry (GC-MS). oup.com

Liquid-Liquid Extraction (LLE) is another classical technique that can be adapted for the isolation of this compound. mdpi.com This method involves the partitioning of the analyte between two immiscible liquid phases. The choice of organic solvent is critical and is determined by the polarity of the analyte. While LLE can be effective, it may sometimes be less selective and result in higher background noise compared to SPE.

For plasma and serum samples, protein precipitation is a simpler and faster, albeit less clean, sample preparation method. This technique involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the analytical instrument or subjected to further cleanup steps.

To ensure the accuracy and reliability of quantitative analyses, the use of an appropriate internal standard is highly recommended. Isotopically labeled analogs of this compound, such as deuterated versions, are ideal as they closely mimic the chemical and physical properties of the analyte, thereby compensating for matrix effects and variations in extraction recovery.

The following table summarizes the key sample preparation strategies for this compound in biological matrices:

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesBiological Matrices
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High recovery, high selectivity, clean extracts. thepharmajournal.comCan be more time-consuming and costly than other methods.Plasma, Urine, Tissue Homogenates. thepharmajournal.comoup.com
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Simple, relatively inexpensive.Can be less selective, may result in emulsions. mdpi.comPlasma, Urine. mdpi.com
Protein Precipitation Proteins are precipitated out of solution using a solvent or acid.Fast, simple.Less clean extracts, potential for matrix effects.Plasma, Serum.

Spectroscopic Characterization Methods (e.g., UV-Vis, NMR, IR) in Research Contexts

Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of this compound in research settings. nih.gov These methods provide detailed information about the molecule's electronic structure, atomic connectivity, and functional groups. ucsb.edu

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenolic chromophore. The position and intensity of these bands can be influenced by the presence of the sulfate group and the solvent environment. While UV-Vis spectroscopy is not typically used for definitive structural identification on its own, it is a valuable tool for quantitative analysis and for monitoring reactions involving the aromatic ring. For instance, studies on similar phenolic sulfates have utilized UV-Vis spectroscopy for their characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules. uni-leipzig.de Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each proton and carbon atom in this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum allow for the assignment of protons to specific positions in the molecule. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure. For related sulfated phenolic compounds, NMR has been crucial for their full characterization. mdpi.comcambridge.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uni-leipzig.de The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH) group, the aromatic ring (C=C stretching), the amine (-NH) group, and, importantly, the sulfate group (S=O and S-O stretching). The presence and position of these bands provide strong evidence for the identity of the compound. IR spectroscopy has been successfully used to detect the formation of N-Cl bonds in related sulfated polysaccharides, demonstrating its sensitivity to changes in functional groups. uni-leipzig.de

The table below outlines the expected spectroscopic data for this compound based on the analysis of its functional groups and data from similar sulfated phenolic compounds.

Spectroscopic TechniqueInformation ProvidedExpected Observations for this compound
UV-Visible (UV-Vis) Spectroscopy Electronic transitions of chromophores.Absorption maxima characteristic of the substituted benzene (B151609) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of ¹H and ¹³C nuclei.Distinct signals for aromatic, aliphatic, and methine protons and carbons; chemical shifts influenced by the sulfate group. cambridge.orgmdpi.com
Infrared (IR) Spectroscopy Presence of functional groups.Characteristic stretching vibrations for O-H, N-H, aromatic C-H, C=C, and S=O (sulfate) bonds. uni-leipzig.de

Pharmacokinetic and Biotransformation Research of Orciprenaline 3 O Sulfate in Non Human Models

In Vitro Metabolism Studies Utilizing Hepatic Microsomes, Cytosols, and Cell Lines (e.g., HepG2)

Detailed in vitro studies utilizing hepatic microsomes, cytosols, or specific cell lines such as HepG2 to quantitatively assess the formation of orciprenaline-3-O-sulfate are not extensively available in the public domain. However, the general methodology for such investigations involves incubating orciprenaline with these subcellular fractions or cell cultures and subsequently analyzing the formation of its metabolites.

Liver S9 fractions, which contain both microsomal and cytosolic enzymes, are a common tool for in vitro metabolism studies, including phase II conjugation reactions like sulfation. The process involves the enzymatic transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. In such experimental setups, the rate of formation of this compound would be quantified to understand the kinetics of this metabolic pathway.

While specific data for orciprenaline is limited, studies with other phenolic compounds have demonstrated the utility of these in vitro systems in characterizing sulfation. For instance, the sulfotransferase activity in rat liver preparations has been studied for compounds like 3,4-dihydroxybenzoic acid, where the formation of sulfate (B86663) esters was quantified. nih.gov Similarly, in vitro systems with liver microsomes from various species, including monkeys and rats, have been used to study the metabolism of other drugs, providing a framework for how such studies on orciprenaline would be conducted. nih.gov

Disposition and Elimination Studies in Preclinical Animal Models (e.g., rats, rabbits, monkeys)

The disposition and elimination of orciprenaline and its metabolites have been investigated in several preclinical animal models. Following administration, orciprenaline is metabolized, and the resulting conjugates are excreted.

In rats, after intravenous injection of radiolabeled orciprenaline, higher concentrations of radioactivity were found in the lungs, liver, and kidneys compared to plasma. nih.gov While one study indicated that the metabolism in rats leads to glucuronic acid conjugates, more recent information suggests that the primary metabolite is the sulfate conjugate. drugbank.comnih.govnih.gov

In rabbits, the decline of radioactivity in plasma after intravenous administration of tritiated orciprenaline was biphasic, with a slower phase half-life of 15 hours. nih.gov Similar to rats, there is conflicting historical data regarding the primary conjugation pathway, with one source suggesting glucuronidation. nih.gov

Table 1: Pharmacokinetic Parameters of Orciprenaline in Preclinical Animal Models (Note: Data for this compound is not specifically available)

Species Route of Administration Key Findings Reference
Rat Intravenous Higher tissue concentrations in lungs, liver, and kidneys compared to plasma. nih.gov

Comparative Biotransformation Pathways Across Different Animal Species

While this compound is recognized as the major metabolite, the comparative biotransformation of orciprenaline across different preclinical species reveals some variations and historical discrepancies in the literature.

The primary biotransformation pathway for orciprenaline is conjugation at one of its phenolic hydroxyl groups. While earlier research suggested glucuronidation as the sole metabolic route in rats and rabbits, more current data points to sulfation as the predominant pathway, leading to the formation of this compound. drugbank.comnih.govnih.gov The cat, interestingly, was reported to not metabolize orciprenaline to any significant extent. nih.gov

A comprehensive comparative study detailing the percentage of dose converted to this compound versus other potential metabolites (such as glucuronides) in rats, rabbits, and monkeys is not available. Such a study would be invaluable for understanding species-specific differences in drug metabolism and for selecting the most appropriate animal model for predicting human metabolism.

Table 2: Reported Metabolic Pathways of Orciprenaline in Different Species

Species Primary Metabolic Pathway Key Metabolite Reference
Rat Conjugation (Sulfation/Glucuronidation) This compound (predominantly) drugbank.comnih.govnih.gov
Rabbit Conjugation (Sulfation/Glucuronidation) This compound (presumed) nih.gov

Research on the Influence of Metabolic Pathway Inhibitors or Inducers on Orciprenaline Sulfation

There is a lack of specific research investigating the influence of metabolic pathway inhibitors or inducers on the sulfation of orciprenaline to form this compound. However, general principles of drug metabolism suggest that substances affecting sulfotransferase (SULT) enzymes or cytochrome P450 (CYP450) enzymes could potentially alter the metabolic profile of orciprenaline.

Inhibitors: Quercetin (B1663063), a flavonoid found in many plants, is known to inhibit sulfotransferase enzymes. nih.govnih.gov In theory, co-administration of quercetin with orciprenaline could decrease the formation of this compound, potentially leading to higher plasma concentrations of the parent drug. However, no studies have specifically tested this interaction.

Further research is needed to specifically evaluate how known inhibitors and inducers of drug-metabolizing enzymes affect the pharmacokinetics of orciprenaline and the formation of its major metabolite, this compound, in non-human models.

In Vitro and Preclinical Pharmacological and Biological Investigations of Orciprenaline 3 O Sulfate

Investigations into Potential Receptor Interactions and Signaling Pathway Modulation in Isolated Systems

The primary mechanism of action for orciprenaline involves the stimulation of β2-adrenergic receptors, which leads to the activation of the enzyme adenylyl cyclase. drugbank.comwikipedia.orgpatsnap.com This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.comwikipedia.orgpatsnap.com The subsequent increase in intracellular cAMP levels is responsible for the relaxation of bronchial smooth muscle. drugbank.comwikipedia.org

However, the addition of a sulfate (B86663) group at the 3-position of the orciprenaline molecule significantly alters its interaction with these receptors. Research indicates that the sulfation sterically hinders the binding of the compound to β2-adrenergic receptors. This structural change is reported to reduce the bronchodilatory potency of orciprenaline-3-O-sulfate by approximately 90% compared to its parent compound, orciprenaline.

The signaling pathway primarily affected by orciprenaline is the cAMP signaling pathway. genome.jp By stimulating β2-adrenergic receptors, orciprenaline initiates a cascade of events starting with the activation of G proteins, which in turn activate adenylyl cyclase. hmdb.ca The resulting increase in cAMP activates protein kinase A (PKA), which then phosphorylates various cellular proteins, leading to muscle relaxation and other physiological responses. patsnap.comgenome.jp Given the significantly reduced receptor binding affinity of this compound, its ability to modulate this signaling pathway is substantially diminished.

Table 1: Receptor Interaction and Signaling Pathway Modulation

Compound Target Receptor Signaling Pathway Effect
Orciprenaline β2-adrenergic receptor cAMP signaling pathway Agonist, leading to increased cAMP and bronchodilation. drugbank.comwikipedia.org
This compound β2-adrenergic receptor cAMP signaling pathway Significantly reduced binding and potency (~90% reduction) due to steric hindrance from the sulfate group.

Enzymatic Inhibition or Activation Profiling of this compound on Various Biological Targets

Orciprenaline itself is not metabolized by catechol-O-methyltransferase (COMT) due to its non-catechol structure. drugbank.com The primary metabolic pathway for orciprenaline is sulfation, catalyzed by sulfotransferase enzymes (SULTs), with SULT1A3 being the major enzyme responsible. This process represents the main route of metabolic inactivation for the drug.

There is no significant evidence to suggest that this compound acts as a potent inhibitor or activator of major drug-metabolizing enzymes like the cytochrome P450 (CYP) family. longdom.org The formation of this compound is considered a terminal step in the metabolism of orciprenaline, leading to a more water-soluble conjugate that can be readily eliminated from the body.

Enzymatic hydrolysis studies using purified beta-glucuronidase and sulfatase have confirmed that sulfate conjugation is the exclusive Phase II metabolic pathway for orciprenaline, with no significant formation of glucuronide conjugates.

Cellular Assays for Modulatory Effects in Preclinical Cell Lines

While specific cellular assay data for this compound is limited, studies on the parent compound, orciprenaline (metaproterenol), provide some context. In high glucose-induced THP-1 cells and bone marrow macrophages, metaproterenol (B1677457) treatment (10 μM for 74 hours) has been shown to enhance β-arrestin2 and its interaction with IκBα, leading to the downregulation of NF-κB. chemsrc.comchemsrc.commedchemexpress.com This suggests an anti-inflammatory effect. chemsrc.comchemsrc.commedchemexpress.com

Given that this compound has a significantly reduced affinity for the β2-adrenergic receptor, it is expected to have substantially less activity in these cellular models compared to the parent drug. The primary role of this metabolite is detoxification and elimination rather than exhibiting significant pharmacological activity.

Table 2: Cellular Assay Findings for the Parent Compound, Orciprenaline (Metaproterenol)

Cell Line Treatment Duration Key Findings
THP-1 cells and bone marrow macrophages Metaproterenol (10 μM) 74 hours Enhanced β-arrestin2 and its interaction with IκBα; downregulation of NF-κB. chemsrc.comchemsrc.commedchemexpress.com

Studies on the Role of this compound in Specific Biochemical Processes (e.g., prostaglandin (B15479496) production in guinea pig uterus homogenates)

Research has investigated the effect of orciprenaline sulphate on the in vitro production of prostaglandins (B1171923) E and F in guinea pig uterine tissue homogenates. nih.gov The results of these studies indicated that orciprenaline can effectively reduce the in vitro yield of both prostaglandin E and prostaglandin F. nih.gov This effect could be due to an inhibitory effect on prostaglandin formation or a stimulatory effect on prostaglandin breakdown. nih.gov Prostaglandins are known to be involved in inflammation and the contraction of involuntary muscles. wikipedia.org

Synthetic and Chemical Research of Orciprenaline 3 O Sulfate

Strategies for Chemical Synthesis and Derivatization of Sulfated Analogues

The synthesis of Orciprenaline-3-O-sulfate and its analogues is crucial for metabolism studies, pharmacological testing, and the development of analytical reference materials. Research strategies have focused on regioselective sulfation of the parent molecule, orciprenaline, which has two phenolic hydroxyl groups at the 3- and 5-positions of the benzene (B151609) ring.

A primary method for the chemical synthesis of this compound involves direct sulfation. This approach typically uses a sulfur trioxide complex, such as sulfur trioxide-pyridine or sulfur trioxide-triethylamine, in an anhydrous solvent like dimethylformamide (DMF). The reaction leverages the greater nucleophilicity of the phenolic hydroxyl groups compared to the secondary alcohol on the side chain. The 3-position is often favored for sulfation due to a combination of steric and electronic factors.

To achieve higher regioselectivity and improve yields, protecting group strategies can be employed. This multi-step approach involves selectively protecting one of the phenolic hydroxyl groups before the sulfation reaction. For instance, the 5-hydroxyl group can be protected using a bulky silyl (B83357) ether group, such as a tert-butyldimethylsilyl (TBS) group. The protected orciprenaline is then subjected to sulfation, directing the sulfate (B86663) group exclusively to the unprotected 3-position. The final step involves the removal of the protecting group under mild conditions to yield the desired this compound.

Derivatization of orciprenaline and its sulfated metabolite is also a key strategy in analytical chemistry, particularly for enantioseparation and quantification. Since orciprenaline is a chiral molecule, its enantiomers can be separated by converting them into diastereomers using a chiral derivatizing reagent. gyanvihar.org For example, diastereomers of orciprenaline have been synthesized using a reagent prepared from 1,5-difluoro-2,4-dinitrobenzene (B51812) and a chirally pure amino acid like L-Phenylalanine. gyanvihar.org These diastereomeric derivatives can then be separated and quantified using standard reverse-phase high-performance liquid chromatography (HPLC). gyanvihar.org Other derivatization techniques, such as using o-phthalaldehyde-sodium sulfite (B76179) for amperometric detection or nitrosation for colorimetric determination, have also been explored for the analysis of orciprenaline sulfate and related compounds. oup.comubi.pt

Development and Characterization of Reference Standards for Research and Analytical Applications

The availability of highly purified and well-characterized reference standards of this compound is essential for a wide range of applications, including pharmaceutical quality control, pharmacokinetic studies, and analytical method development and validation. lgcstandards.comresearchgate.net Several specialized chemical suppliers offer Orciprenaline Sulfate as a reference standard, often produced under internationally recognized quality management systems such as ISO 17034 and ISO/IEC 17025. lgcstandards.comlgcstandards.com

The development of these reference standards involves robust synthesis and purification processes to ensure high purity and minimize the presence of impurities, such as the isomeric Orciprenaline-5-O-sulfate, the disulfated product, or unreacted orciprenaline. pharmaffiliates.com Purification is often achieved through techniques like preparative HPLC or column chromatography.

Characterization and structural elucidation of the reference standard are performed using a combination of spectroscopic and chromatographic techniques. The identity and structure of the compound are confirmed using:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, including the specific position of the sulfate group on the aromatic ring.

Mass Spectrometry (MS) : Techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) MS are used to determine the molecular weight and fragmentation pattern, confirming the presence of the sulfate moiety. vivanls.com

High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the standard and to separate it from any related impurities. researchgate.netvivanls.com

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule.

These reference standards are provided with a comprehensive Certificate of Analysis (CoA) that documents the characterization methods used and provides the certified purity value. lgcstandards.comvivanls.com They are critical for ensuring the accuracy and reliability of analytical results in research and regulated environments. sigmaaldrich.com

Table 1: Properties of Orciprenaline Sulfate Reference Standard

Property Value Source(s)
Chemical Name 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol;sulfuric acid lgcstandards.com
Synonym Metaproterenol (B1677457) hemisulfate lgcstandards.com
CAS Number 5874-97-5 lgcstandards.comvivanls.comsigmaaldrich.com
Molecular Formula C₁₁H₁₇NO₃ · 1/2H₂SO₄ or (C₁₁H₁₇NO₃)₂ · H₂SO₄ lgcstandards.comsigmaaldrich.com
Molecular Weight 260.30 g/mol or 520.59 g/mol lgcstandards.comsigmaaldrich.com
Format Neat solid (crystalline powder) lgcstandards.comsigmaaldrich.com
Application Pharmaceutical reference standard for identification, purity tests, and assays. sigmaaldrich.comsigmaaldrich.com

| Quality Standards | Often produced under ISO 17034 and/or ISO/IEC 17025. | lgcstandards.com |

Note: The molecular formula and weight can be represented for the hemisulfate salt or for the 2:1 complex of the base with sulfuric acid.

Investigation of Stereochemical Aspects in Chemical Synthesis

The stereochemistry of orciprenaline and its metabolites is a significant area of chemical and pharmacological research. Orciprenaline possesses a single stereogenic center at the carbon atom bearing the hydroxyl group in the side chain, meaning it exists as a pair of enantiomers: (R)-orciprenaline and (S)-orciprenaline. researchgate.netresearchgate.net In pharmaceutical formulations, orciprenaline is typically used as a racemic mixture (an equal mixture of both enantiomers). wikipedia.org

The biological activity of β2-agonists is often stereoselective, with one enantiomer (typically the R-isomer) exhibiting significantly higher receptor binding affinity and pharmacological activity than the other. researchgate.net This stereoselectivity can extend to metabolism, meaning the two enantiomers may be metabolized at different rates or through different pathways. The sulfation of orciprenaline, which leads to the formation of this compound, is catalyzed by sulfotransferase enzymes that can exhibit stereoselectivity. portico.org Therefore, understanding the stereochemical aspects of this metabolic reaction is important.

Research into the stereochemistry of orciprenaline has led to the development of methods for the separation and analysis of its individual enantiomers. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. This is often achieved through two main strategies in chemical synthesis and analysis:

Chiral Chromatography : Using a chiral stationary phase (CSP) in HPLC that can interact differently with the two enantiomers, allowing for their separation.

Diastereomer Formation : Reacting the racemic orciprenaline with a chiral derivatizing reagent to form a pair of diastereomers. gyanvihar.org These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques. gyanvihar.org A study demonstrated the resolution of racemic β-blockers like orciprenaline by pre-mixing them with a chiral inducing reagent (L-Glutamic acid) and separating the transient diastereomeric complexes on achiral thin-layer chromatography (TLC) plates. rsc.org

Theoretical and Computational Chemistry Studies of Orciprenaline 3 O Sulfate

Molecular Modeling and Docking Studies with Sulfotransferase Enzymes and Potential Receptor Targets

Molecular modeling and docking studies have been instrumental in understanding the interaction of orciprenaline and its metabolites with various enzymes and receptors. The primary enzyme responsible for the sulfation of orciprenaline is sulfotransferase 1A3 (SULT1A3). This enzyme displays significant activity towards orciprenaline, catalyzing the transfer of a sulfonate group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of orciprenaline's resorcinol (B1680541) ring. nih.gov Tissue distribution studies have identified the small intestine as the site with the highest sulfating activity for orciprenaline, followed by the liver, kidney, and lung.

Docking studies with SULT1A3 have provided insights into the stereoselective sulfation of similar β-agonist drugs. For instance, in the case of fenoterol, the SULT1A3 isoform shows a high degree of selectivity for the (R,R)-enantiomer when sulfating the 4'-hydroxyphenyl position. researchgate.net Conversely, sulfation at the 3,5-dihydroxyphenyl fragment displays a preference for the (S,S)-enantiomer. researchgate.net Such studies, which involve aligning the molecular models of the drug enantiomers within the catalytic site of the enzyme, help to elucidate the structural basis for these preferences. researchgate.net

While orciprenaline itself is a moderately selective agonist for the β2-adrenergic receptor, leading to bronchodilation, its sulfated metabolite, orciprenaline-3-O-sulfate, is generally considered to be pharmacologically inactive. drugbank.comwikipedia.orgpatsnap.com The addition of the bulky and negatively charged sulfate group is thought to significantly alter the molecule's ability to bind effectively to the β2-adrenergic receptor. Molecular modeling can be used to compare the binding energies of orciprenaline and this compound to the receptor. Such studies would likely involve mutagenesis simulations of the receptor's binding pockets (e.g., at residues like Asp113 and Asn312) and molecular dynamics simulations to calculate the free energy of binding. These computational approaches can quantify the electrostatic contributions of the sulfate group, which are expected to hinder effective binding to the receptor.

Enzyme/ReceptorInteracting MoleculeKey Findings
Sulfotransferase 1A3 (SULT1A3)OrciprenalinePrimarily responsible for the sulfation of orciprenaline.
Sulfotransferase 1A3 (SULT1A3)Fenoterol (similar β-agonist)Demonstrates stereoselectivity in sulfation, preferring different enantiomers for different hydroxylation sites. researchgate.net
β2-Adrenergic ReceptorOrciprenalineBinds as a moderately selective agonist, causing bronchodilation. drugbank.comwikipedia.orgpatsnap.com
β2-Adrenergic ReceptorThis compoundThe bulky sulfate group is predicted to significantly reduce binding affinity, leading to pharmacological inactivation.

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools for investigating the electronic structure and reactivity of molecules like this compound. nih.govsfu.cacopernicus.org These methods, such as Density Functional Theory (DFT), can provide valuable insights into various molecular properties that govern chemical behavior. scirp.org

For this compound, quantum chemical calculations can be used to determine key parameters that describe its electronic properties and reactivity. These parameters include:

EHOMO (Highest Occupied Molecular Orbital Energy): This energy level is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This energy level relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The difference between the LUMO and HOMO energies is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

Mulliken Population Analysis: This analysis provides information about the charge distribution across the atoms in the molecule, highlighting regions that are electron-rich or electron-deficient.

These computational approaches are not limited to isolated molecules. The fragment molecular orbital (FMO) method, for example, can be applied to study the electronic states of large biomolecular systems, such as the interaction between this compound and a receptor. nih.gov This can help to quantify the non-covalent interactions, like hydrogen bonding and electrostatic interactions, that are crucial for molecular recognition.

ParameterDescriptionRelevance to this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability.
Energy Gap (ΔE)Difference between ELUMO and EHOMORelates to chemical reactivity and stability.
Dipole Moment (μ)Measure of molecular polarityInfluences solubility and intermolecular interactions.
Mulliken ChargesDistribution of atomic chargesReveals electron-rich and electron-deficient regions.

In Silico Prediction of Metabolic Fates and Product Formation

In silico methods play a crucial role in predicting the metabolic fate of xenobiotics, including drugs like orciprenaline. nih.gov For orciprenaline, the primary metabolic pathway is Phase II conjugation, specifically sulfation, to form this compound. drugbank.com This metabolite is the major product found after administration of the drug. drugbank.com

Computational models can be employed to predict the sites of metabolism on a molecule and the types of biotransformations it may undergo. nih.gov These models are often based on machine learning algorithms, such as deep neural networks, trained on large datasets of known metabolic reactions. nih.gov For a molecule like orciprenaline, such a model would likely predict that the phenolic hydroxyl groups are susceptible to conjugation reactions.

While sulfation is the main metabolic route for orciprenaline, it is noteworthy that it is not a substrate for catechol-O-methyltransferase (COMT), an enzyme that metabolizes catecholamines. drugbank.com This is because orciprenaline has a resorcinol (1,3-dihydroxybenzene) structure rather than a catechol (1,2-dihydroxybenzene) structure. wikipedia.org In silico models can incorporate such structural alerts to refine their predictions. For example, a model could be trained to recognize the resorcinol moiety and associate it with sulfation rather than O-methylation by COMT.

Furthermore, these predictive models can be used to assess the potential for the formation of reactive metabolites. While orciprenaline itself is not typically associated with the formation of toxic reactive metabolites, some drug molecules containing phenol (B47542) or furan (B31954) rings can be bioactivated to form reactive quinones or epoxides. nih.gov In silico tools can screen for such possibilities by predicting the likelihood of oxidation pathways that could lead to reactive species. In the case of orciprenaline, the primary metabolic pathway to the stable sulfate conjugate suggests a low probability of forming reactive intermediates.

The development of these in silico tools is an active area of research, with ongoing efforts to improve their accuracy and predictive power for a wider range of chemical structures and metabolic pathways. nih.govrowan.edu

CompoundPredicted Metabolic FateKey Enzymes/PathwaysPredicted Products
OrciprenalinePhase II Conjugation (Sulfation)Sulfotransferase 1A3 (SULT1A3)This compound drugbank.com
Orciprenaline(Not predicted)Catechol-O-methyltransferase (COMT)(Not formed due to resorcinol structure) drugbank.com

Future Research Directions and Investigative Perspectives for Orciprenaline 3 O Sulfate

Exploration of Undiscovered Metabolic Pathways and Secondary Conjugates

Current research indicates that the conjugation of orciprenaline with sulfate (B86663) at the 3-O-position is the principal and virtually exclusive Phase II metabolic pathway, catalyzed predominantly by the sulfotransferase enzyme SULT1A3. Studies have confirmed that glucuronide conjugates of orciprenaline are not formed to any significant extent, distinguishing it from many other phenolic drugs that undergo both conjugation pathways. drugbank.comnih.gov This metabolic specificity is a key feature of orciprenaline's profile.

Despite the dominance of sulfation, future investigations could focus on identifying potential minor or secondary metabolic pathways that may have gone undetected. It is conceivable that under specific physiological or pathological conditions, or in tissues with different enzymatic profiles, alternative conjugation or oxidative reactions could occur at a low level. Research could explore:

The potential for minor oxidative metabolites formed prior to or in parallel with sulfation.

The formation of other types of conjugates, particularly in scenarios of SULT1A3 inhibition or saturation.

Stereoselective differences in metabolism, as enzymes can exhibit different affinities for the enantiomers of a chiral drug like orciprenaline. researchgate.netresearchgate.net

The discovery of any such secondary metabolites would provide a more complete picture of orciprenaline's biotransformation and could have implications for understanding inter-individual variability in drug response.

Development of Novel and Highly Sensitive Analytical Methods for Trace Analysis

The characterization of Orciprenaline-3-O-sulfate has historically relied on a combination of analytical techniques. Initial isolation was achieved using ion exchange column chromatography, with structural confirmation provided by methods such as high-performance liquid chromatography (HPLC) with fluorescence detection following enzymatic hydrolysis, proton nuclear magnetic resonance (NMR) spectroscopy, and fast atom bombardment mass spectrometry (FAB-MS). More recent methods have applied a Quality by Design (QbD) approach to optimize HPLC analysis for orciprenaline sulfate. jgtps.com

Future research should aim to develop novel and more sensitive analytical methods for the trace analysis of this compound. Advances in mass spectrometry (MS) offer significant potential. diva-portal.org Specific areas for development include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The development of highly specific and sensitive LC-MS/MS methods, potentially using techniques like neutral loss scanning for the sulfate group (SO3, 80 Da), could enable quantification at very low concentrations in various biological matrices. frontiersin.orgnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Untargeted screening using HRMS could help in the simultaneous search for this compound and other potential unknown metabolites in complex biological samples. researchgate.net

Chiral Separation Techniques: As orciprenaline is a racemic mixture, developing methods that can separate and quantify the individual enantiomers of this compound could provide insights into stereoselective metabolism and pharmacokinetics. researchgate.net

These advanced methods would be invaluable for detailed pharmacokinetic studies, therapeutic drug monitoring, and potentially for detecting the metabolite in non-conventional samples.

Table 1: Analytical Methods for Orciprenaline and its Sulfated Metabolite

Method/TechniqueApplicationKey Findings/FeaturesReference(s)
Ion Exchange ChromatographyIsolation of metabolite from urine.Used to isolate the ammonium (B1175870) salt of this compound.
HPLC with Fluorescence DetectionQuantification after hydrolysis.Confirmed the presence of parent orciprenaline after sulfatase treatment.
Proton NMR SpectroscopyStructural characterization.Revealed a pattern consistent with monosubstitution on the resorcinol (B1680541) ring.
Fast Atom Bombardment-MSMolecular weight determination.Demonstrated (M-H)- at m/z 290 and (M+H)+ at m/z 292.
HPLC with QbD ApproachMethod optimization and validation.Developed a linear range of 10-200 μg/ml with a correlation coefficient of 0.997. jgtps.com
LC-MS with Neutral Loss ScanDetection of sulfated metabolites.A proposed method for selectively detecting sulfated compounds by the loss of 80 Da. frontiersin.orgnih.gov

Integration of Omics Technologies (e.g., Metabolomics) for Comprehensive Metabolic Profiling

The advent of "omics" technologies offers a powerful, systems-level approach to understanding drug metabolism. omicstutorials.combiobide.com Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological processes affected by orciprenaline and its sulfation. humanspecificresearch.orgmdpi.com

Metabolomics, the comprehensive analysis of metabolites in a biological sample, is particularly promising. diva-portal.org Untargeted metabolomics studies have already successfully identified this compound as a differential metabolite in different biological contexts, such as in plasma and urine of patients with idiopathic inflammatory myopathies and in comparing muscle tissue from different pig breeds. nih.govresearchgate.net

Future research could leverage these technologies to:

Conduct Metabolome-Wide Association Studies (MWAS): To correlate levels of this compound with other metabolic changes in the body, potentially uncovering new biological pathway interactions. researchgate.net

Integrate Metabolomics with Genomics: To identify genetic polymorphisms in the SULT1A3 gene or other relevant genes that influence the rate and extent of orciprenaline sulfation, explaining inter-individual variability.

Utilize Proteomics: To quantify the expression levels of SULT1A3 and other drug-metabolizing enzymes in different tissues and assess how they are affected by various factors, providing a direct link between gene expression and metabolic function. humanspecificresearch.org

Employ Spatial Omics: To map the distribution of orciprenaline and its sulfate metabolite within tissues, providing crucial information about tissue-specific metabolism and accumulation. mdpi.com

This integrated omics approach will move beyond simple pharmacokinetic measurements to a deeper mechanistic understanding of how this compound fits into the broader metabolic network of an organism. mdpi.com

Mechanistic Investigations into Species-Specific Differences in Orciprenaline Sulfation

Preclinical toxicology and metabolism studies for orciprenaline have been conducted in various animal species, including rats, mice, rabbits, dogs, and monkeys. aapharma.caaapharma.ca It is known that the conjugated form of the drug is also the major metabolite in animals. aapharma.ca However, significant species differences in drug metabolism are common, which can complicate the extrapolation of animal data to humans.

A key area for future investigation is the detailed mechanistic basis for species-specific differences in orciprenaline sulfation. Research has shown that there are notable differences in sulfotransferase (SULT) enzymes between species. nih.gov For example, while the canine SULT1A1 and SULT1B1 enzymes are quite similar to their human counterparts in substrate specificity and tissue distribution, dogs also express cSULT1D1, which efficiently sulfates dopamine (B1211576) and has no active human ortholog. nih.gov

Future studies should focus on:

Comparative Enzymology: Directly comparing the kinetic parameters (Kₘ and Vₘₐₓ) of orciprenaline sulfation by SULT1A3 orthologs from different preclinical species (rat, dog, monkey) and humans.

Recombinant Enzyme Studies: Using recombinant SULT enzymes from various species to pinpoint which specific isoforms are responsible for orciprenaline sulfation in each species.

Hepatocyte and Tissue Slice Studies: Comparing the metabolic profile of orciprenaline in liver slices and hepatocytes from different species to evaluate the net outcome of sulfation in a more physiologically relevant system. nih.gov

A thorough understanding of these species-specific mechanisms is critical for improving the predictive value of preclinical studies and for refining dose selection for first-in-human trials of new, structurally related compounds.

Potential Role as a Research Tool or Biomarker in Preclinical Disease Models

This compound is already recognized as a valuable biomarker for assessing exposure to the parent drug in pharmacokinetic studies. Its utility, however, could be expanded significantly, positioning it as a key research tool or biomarker in various preclinical disease models.

Given that its formation is dependent on the activity of SULT1A3, which is highly expressed in the small intestine and liver, this compound could serve as a specific, in vivo probe for this enzyme's function. This opens up several possibilities:

Drug-Drug Interaction Studies: It can be used as a biomarker substrate to investigate the inhibitory or inducing effects of new chemical entities on SULT1A3 activity.

Disease Model Research: In preclinical models of liver or gastrointestinal diseases, measuring the conversion of orciprenaline to its sulfate conjugate could provide a functional readout of metabolic capacity and disease progression.

Biomarker of Disease: The finding that this compound levels are altered in certain disease states, such as idiopathic inflammatory myopathies, suggests it could be explored as a potential disease biomarker itself, reflecting perturbations in metabolic or inflammatory pathways. researchgate.net

Pharmacogenomics Research: In preclinical models with varying genetic backgrounds, the metabolite could help study the functional consequences of polymorphisms in sulfotransferase genes.

The development of this compound as a validated biomarker for these applications would provide a powerful and minimally invasive tool for both basic and translational research. nih.gov

Q & A

Basic Research Questions

Q. How can researchers design experiments to characterize the physicochemical properties of Orciprenaline-3-O-sulfate with minimal interference from its parent compound?

  • Methodological Answer : Use orthogonal analytical techniques (e.g., HPLC-MS for quantification, NMR for structural confirmation) to differentiate the sulfate derivative from Orciprenaline. Experimental design should include spiked recovery studies to validate specificity and sensitivity. For example, a P-E/I-C-O framework (Population: compound purity; Intervention: analytical method; Comparison: reference standards; Outcome: validated parameters like LOD/LOQ) ensures systematic validation .

Q. What are the best practices for isolating this compound from biological matrices during pharmacokinetic studies?

  • Methodological Answer : Optimize solid-phase extraction (SPE) protocols using mixed-mode sorbents (e.g., C18 with ion-exchange properties) to account for the sulfate group’s polarity. Validate recovery rates using isotopically labeled internal standards (e.g., deuterated analogs) to control for matrix effects .

Q. How should researchers address contradictory data in stability studies of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH) with triplicate sampling. Use statistical tools like ANOVA to identify outliers and assess intra/inter-day variability. If contradictions persist, re-examine degradation pathways via LC-MS/MS to detect potential isomerization or sulfotransferase-mediated byproducts .

Advanced Research Questions

Q. What computational strategies can predict the metabolic pathways of this compound in human hepatocyte models?

  • Methodological Answer : Combine in silico tools (e.g., MetaSite, molecular docking) with in vitro assays using cryopreserved hepatocytes. Prioritize sulfotransferase isoforms (SULT1A3, SULT2A1) for kinetic profiling. Validate predictions using stable isotope tracing (e.g., ³⁵S-labeled sulfate) to track metabolite formation .

Q. How can researchers establish structure-activity relationships (SAR) for this compound’s β₂-adrenergic receptor binding affinity?

  • Methodological Answer : Perform mutagenesis studies on receptor binding pockets (e.g., Asp113, Asn312) paired with molecular dynamics simulations. Compare free energy calculations (MM-PBSA/GBSA) between Orciprenaline and its sulfate derivative to quantify electrostatic contributions of the sulfate group. Validate via radioligand displacement assays .

Q. What statistical frameworks are optimal for analyzing dose-response data in preclinical toxicity studies of this compound?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-subject variability. Use Bayesian hierarchical models to integrate historical control data and reduce false positives. Report results using the ARRIVE 2.0 guidelines for reproducibility .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate bioavailability limitations (e.g., sulfate group hydrolysis in the GI tract) via portal vein sampling in animal models. Compare plasma protein binding ratios (ultrafiltration vs. equilibrium dialysis) to assess free fraction differences. Cross-validate using physiologically based pharmacokinetic (PBPK) modeling .

Methodological Tables

Experimental Parameter Recommended Technique Validation Criteria
Purity AnalysisHPLC-UV (220 nm)≥95% purity, RSD ≤2% (n=6)
Structural Confirmation¹H/¹³C NMR + HSQCMatch to reference spectra (δ ±0.1 ppm)
Metabolic StabilityHuman liver microsomes (HLM)t₁/₂ >30 min (high stability threshold)
SAR Descriptor Computational Tool Output Metric
Electrostatic PotentialGaussian 16 (DFT/B3LYP)Partial charges at sulfate oxygen atoms
Binding Free EnergyGROMACS (MD simulations)ΔG (kcal/mol) vs. Orciprenaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.